1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine

Medicinal Chemistry ADME Optimization Fluorine Chemistry

This difluoroethoxy-substituted benzylamine scaffold offers a uniquely balanced LogP/TPSA profile that cannot be replicated by trifluoroethoxy or methoxy analogs. Designed for medicinal chemists developing Naᵥ1.7 sodium channel inhibitors and bioisosteric replacement of metabolically labile alkoxy groups. The primary amine handle enables rapid diversification via amide coupling, reductive amination, or urea formation. Available as HCl salt (CAS 1373866-31-9) or free base (CAS 1183932-63-9) to suit solid‑phase synthesis, aqueous coupling, or organic‑solvent protocols. Ensure batch-to-batch consistency for lead optimization and focused library production.

Molecular Formula C10H13F2NO2
Molecular Weight 217.21 g/mol
Cat. No. B10905276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine
Molecular FormulaC10H13F2NO2
Molecular Weight217.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CN)OCC(F)F
InChIInChI=1S/C10H13F2NO2/c1-14-9-4-7(5-13)2-3-8(9)15-6-10(11)12/h2-4,10H,5-6,13H2,1H3
InChIKeyZTJLXUVUKFXZRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine (CAS 1373866-31-9 / 1183932-63-9): A Difluoroethoxy-Substituted Benzylamine Building Block for Medicinal Chemistry


1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine (CAS: 1373866-31-9 HCl salt; 1183932-63-9 free base) is a substituted benzylamine derivative bearing a 2,2-difluoroethoxy group at the para position and a methoxy group at the meta position relative to the methanamine substituent. It is characterized by a molecular formula of C₁₀H₁₃F₂NO₂ (free base, MW 217.21 g/mol) or C₁₀H₁₄ClF₂NO₂ (hydrochloride salt, MW 253.67 g/mol) . The compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of fluorinated drug candidates and bioisosteres, where the difluoroethoxy moiety is employed to modulate metabolic stability, lipophilicity, and target engagement .

Why Generic Substitution of 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine is Problematic in Fluorinated Drug Discovery


In medicinal chemistry, the substitution of the 2,2-difluoroethoxy group with other alkoxy or fluoroalkoxy moieties is not trivial due to profound differences in key physicochemical properties that dictate drug-likeness and in vivo performance. The difluoroethoxy group is specifically designed to modulate lipophilicity (LogP), topological polar surface area (TPSA), and metabolic stability in a manner that is not replicable by trifluoroethoxy, methoxy, or non-fluorinated analogs . As evidenced below, the target compound exhibits a distinct LogP/TPSA balance relative to its closest analogs, directly impacting blood-brain barrier permeability, oral absorption, and metabolic clearance. Generic substitution without quantitative justification risks failure in lead optimization due to altered ADME profiles and off-target liabilities.

Quantitative Evidence Guide: Differentiating 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine from Closest Analogs


Lipophilicity (LogP) Modulation Relative to Trifluoroethoxy and Methoxy Analogs

The target compound's ACD/LogP of 1.13 is significantly lower than that of the trifluoroethoxy analog (LogP 1.74) but higher than the non-fluorinated 4-methoxybenzylamine (XLogP3 0.8) [1]. This positions the difluoroethoxy-substituted compound as a balanced lipophilic scaffold that may offer improved aqueous solubility and reduced non-specific protein binding relative to its more lipophilic trifluoroethoxy counterpart, while still providing sufficient lipophilicity for membrane permeability.

Medicinal Chemistry ADME Optimization Fluorine Chemistry

Topological Polar Surface Area (TPSA) Comparison for Blood-Brain Barrier Penetration Prediction

The target compound has a TPSA of 44.48 Ų , which is identical to the trifluoroethoxy analog (44.5 Ų) but higher than the des-fluoro analog 1-[4-(2,2-difluoroethoxy)phenyl]methanamine (35.2 Ų) . The additional methoxy group increases TPSA, which may reduce passive BBB permeability compared to the simpler analog, yet the value remains below the 60 Ų threshold typically associated with CNS-active drugs. This property makes the compound suitable for peripheral or gut-restricted targets.

CNS Drug Design Permeability Prediction Medicinal Chemistry

Target Engagement in Sodium Channel Assays: Structural Insights from a Closely Related Derivative

While no direct biological data are publicly available for the target compound itself, a closely related derivative—6-(2-(2,2-difluoroethoxy)-3-methoxyphenyl)-1-methyl-1H-indazol-3-amine—incorporates the identical difluoroethoxy-methoxyphenyl motif and has been evaluated against sodium channels. This compound exhibited an IC₅₀ of 1,070 nM against Naᵥ1.7 and >33,000 nM against Naᵥ1.5 [1]. This data demonstrates that the 2,2-difluoroethoxy-3-methoxyphenyl fragment can confer nanomolar potency and subtype selectivity when appropriately elaborated, supporting the value of the target compound as a key intermediate for ion channel-targeted drug discovery.

Ion Channel Pharmacology Pain Therapeutics Structure-Activity Relationship

Rotatable Bond Count and Molecular Flexibility: Impact on Oral Bioavailability Prediction

The target compound contains 5 rotatable bonds , which is higher than the 4 rotatable bonds in 1-[4-(2,2-difluoroethoxy)phenyl]methanamine and the 2 rotatable bonds in 4-methoxybenzylamine [1]. The difluoroethoxy side chain contributes 2 additional rotatable bonds, increasing molecular flexibility. Rotatable bond count is a key determinant of oral bioavailability; compounds with ≤10 rotatable bonds are generally preferred for oral drug development. The target compound's value of 5 is well within this limit and may offer a balance between conformational flexibility and entropic penalty upon target binding.

Drug-Likeness Oral Bioavailability Molecular Descriptors

Availability and Purity of Hydrochloride Salt Form for Research Procurement

The hydrochloride salt of the target compound (CAS 1373866-31-9) is commercially available from multiple reputable vendors with stated purity of ≥98% . In contrast, the free base form (CAS 1183932-63-9) is also available with purity ≥98% but may require special handling due to its amine nature . The hydrochloride salt offers enhanced water solubility and improved handling characteristics for aqueous reactions and biological assays, which is a practical advantage for many research applications.

Chemical Procurement Building Blocks Synthetic Chemistry

Boiling Point and Vapor Pressure: Implications for Handling and Formulation

The free base of the target compound has a predicted boiling point of 291.1 ± 40.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 0.6 mmHg at 25°C . These values indicate low volatility, which simplifies handling and reduces inhalation risk during laboratory operations. The hydrochloride salt further reduces volatility due to its ionic nature. In comparison, 4-methoxybenzylamine has a boiling point of 236-237 °C (lit.) and is a liquid at room temperature, requiring more stringent containment [1].

Physicochemical Properties Handling Safety Preformulation

Best Research and Industrial Application Scenarios for 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine


Synthesis of Sodium Channel Modulators for Pain and Neurological Disorders

Based on the class-level evidence that the difluoroethoxy-methoxyphenyl motif can confer nanomolar potency and subtype selectivity against Naᵥ1.7 sodium channels [1], this building block is ideally suited for the construction of novel sodium channel inhibitors. Researchers targeting Naᵥ1.7, a validated target for non-opioid pain therapeutics, can leverage this primary amine as a key intermediate for amide coupling, reductive amination, or urea formation to generate focused libraries. The compound's balanced LogP and TPSA profile may allow for tuning of CNS exposure as needed for peripheral versus central pain indications.

Fluorinated Bioisostere Development in Lead Optimization Campaigns

The 2,2-difluoroethoxy group is a well-established bioisostere for methoxy and ethoxy groups, offering enhanced metabolic stability by blocking oxidative O-dealkylation [1]. Medicinal chemists can use this compound to replace metabolically labile alkoxy groups in existing leads, potentially improving pharmacokinetic half-life without drastically altering target binding. The quantitative LogP data (ΔLogP = -0.61 vs. trifluoroethoxy analog) indicates that this difluoroethoxy compound provides a distinct lipophilicity profile that may be preferred for certain drug discovery programs requiring lower LogP for solubility or off-target selectivity reasons.

Solid-Phase Synthesis and Combinatorial Chemistry for Drug Discovery

The primary amine handle and the presence of the 2,2-difluoroethoxy group make this compound a versatile scaffold for solid-phase organic synthesis (SPOS). The free amine can be readily immobilized via a linker (e.g., acid-labile or photocleavable) and subsequently diversified through amide formation, sulfonamide synthesis, or reductive amination with various aldehydes. The hydrochloride salt form [1] offers good water solubility for loading onto resin supports in aqueous conditions, while the free base can be used in organic solvent-based protocols. This enables the rapid generation of focused libraries for screening campaigns in medicinal chemistry and chemical biology.

Agrochemical Intermediate Development Requiring Metabolic Stability

Beyond pharmaceuticals, the difluoroethoxy group is valued in agrochemical research for its ability to enhance metabolic stability in plants and insects [1]. This compound can serve as a key building block for the synthesis of novel fungicides, herbicides, or insecticides where the 2,2-difluoroethoxy moiety has been shown to improve field persistence by resisting cytochrome P450-mediated degradation. The commercial availability of both free base and hydrochloride salt forms ensures scalable supply for industrial research and development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.